Peptide histidine isoleucine

Description

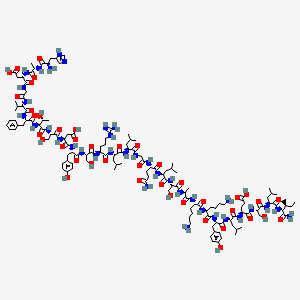

Structure

2D Structure

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAKZYXFPNRMLP-RMYDINGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H216N36O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3011.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96849-38-6 | |

| Record name | Peptide histidine isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Receptor Pharmacology and Signal Transduction Mechanisms of Peptide Histidine Isoleucine

Peptide Histidine Isoleucine Receptor Subtypes

The biological actions of this compound are predominantly mediated through its interaction with the G protein-coupled receptor (GPCR) family, specifically the class B GPCRs that also serve as receptors for VIP and PACAP. researchgate.netspandidos-publications.com PHI's functions are channeled through these shared receptor systems, although nuances in affinity, potency, and the potential for independent receptors add layers of complexity to its pharmacological profile.

Interaction with Vasoactive Intestinal Peptide Receptors (VPAC1, VPAC2)

This compound, along with its human analogue Peptide Histidine Methionine (PHM), is co-synthesized from the same precursor as VIP. spandidos-publications.comguidetopharmacology.org Structurally and functionally similar to VIP, PHI's effects are primarily mediated through two specific subtypes of VIP receptors: VPAC1 and VPAC2. researchgate.netnih.gov These receptors are widely distributed throughout the central nervous system and peripheral tissues, including the gastrointestinal tract, respiratory system, and immune system. spandidos-publications.comguidetopharmacology.orgif-pan.krakow.pl Both VPAC1 and VPAC2 receptors recognize VIP and PACAP with high affinity, and they also serve as the principal targets for PHI. mdpi.comed.ac.uk The interaction of PHI with these receptors initiates conformational changes that lead to the activation of intracellular G proteins, thereby triggering downstream signaling cascades. spandidos-publications.com

Comparative Potency and Affinity for VPAC Receptors

Generally, PHI is considered to have a lower affinity and potency for VPAC1 and VPAC2 receptors when compared to VIP and PACAP. researchgate.netnih.gov This characteristic has led to it being described as a weak agonist at these receptors in many systems. nih.gov For instance, in studies on rat primary glial cells, the rank order of potency for stimulating cyclic AMP production, a key downstream signaling event, was found to be PACAP >> VIP ≥ PHI. nih.gov

However, the relative potency of PHI is not uniform across all tissues, suggesting a degree of tissue-specific receptor pharmacology. Some research has pointed to the existence of VIP receptors in tissues like the liver and in neuroblastoma cells that exhibit a greater affinity for PHI than for VIP. nih.gov Further highlighting this complexity, a study on thalamic relay neurons discovered that PHI was more potent than VIP in producing excitatory effects, an action that was determined to be mediated by VPAC2 receptors. nih.gov This indicates that the local receptor environment and potential allosteric modulators might influence the functional potency of PHI.

| Peptide | Receptor Target | Relative Potency/Affinity Compared to VIP | Experimental Model | Reference |

|---|---|---|---|---|

| This compound (PHI) | VPAC1 / VPAC2 | Lower | General observation | researchgate.netnih.gov |

| This compound (PHI) | VPAC Receptors | Less potent than PACAP, approximately equipotent to VIP | Rat primary glial cells (cAMP production) | nih.gov |

| This compound (PHI) | VPAC2 | More potent | Rat thalamic relay neurons | nih.gov |

| This compound (PHI) | VIP Receptors | Higher | Liver, muscle cells, neuroblastoma cells (Binding studies) | nih.gov |

Research on Independent this compound Receptors in Vertebrate Models

While the majority of PHI's actions are attributed to VPAC receptors, several lines of evidence suggest the possible existence of distinct PHI receptors that are independent of those for VIP. nih.gov Functional studies and binding experiments have provided indications of specific PHI binding sites. For example, research on the opossum internal anal sphincter concluded that separate and distinct receptors for PHI and VIP exist within the smooth muscle tissue. nih.gov Similarly, binding assays using mouse neuroblastoma cells identified PHI-binding sites that did not appear to interact with VIP, supporting the hypothesis of a unique receptor. nih.gov

Definitive evidence for a distinct PHI receptor comes from non-mammalian vertebrates. A specific receptor for PHI and its C-terminally extended form, Peptide Histidine Valine (PHV), was successfully isolated and characterized in goldfish. nih.gov This receptor, termed the PHI/PHV receptor, was activated by PHI and PHV but, crucially, not by VIP or PACAP. nih.gov Despite this discovery in fish, the existence of a homologous, independent PHI receptor in mammals remains to be definitively proven and is an active area of investigation. nih.gov

Intracellular Signaling Pathways Activated by this compound

The binding of this compound to its receptors, primarily VPAC1 and VPAC2, initiates a cascade of intracellular signaling events. These pathways are crucial for translating the extracellular peptide signal into a cellular response. The principal mechanism involves the activation of adenylyl cyclase, but coupling to other pathways, such as phospholipase C, has also been documented.

Adenylyl Cyclase-cAMP-Protein Kinase A (PKA) Cascade

The canonical and most prominent signaling pathway activated by PHI through VPAC receptors is the adenylyl cyclase (AC) cascade. researchgate.netnih.gov VPAC1 and VPAC2 receptors are preferentially coupled to the stimulatory G protein, Gαs. mdpi.com Upon ligand binding, Gαs is activated and, in turn, stimulates the enzyme adenylyl cyclase. spandidos-publications.com This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) 3',5'-monophosphate (cAMP). spandidos-publications.com The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). spandidos-publications.commdpi.com Activated PKA then phosphorylates a multitude of downstream protein targets, including transcription factors, thereby modulating cellular functions such as smooth muscle relaxation, hormone secretion, and cell growth. mdpi.comnih.gov This AC-cAMP-PKA pathway is considered the main signal transduction route for PHI and its related peptides, VIP and PACAP. researchgate.netnih.gov

Phospholipase C (PLC)-IP3/DAG Pathway Involvement

In addition to the primary cAMP pathway, VPAC receptors can also couple to the phospholipase C (PLC) signaling cascade. researchgate.netmdpi.com This coupling can be mediated through Gαq or Gαi proteins. spandidos-publications.commdpi.com Activation of PLC results in the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). spandidos-publications.comyoutube.com IP3 is a soluble molecule that diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. spandidos-publications.comyoutube.com DAG remains in the plasma membrane where it, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC). mdpi.comyoutube.com

Phospholipase D (PLD)-Phosphatidic Acid (PA) Signaling

This compound (PHI) and its related peptides, vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP), are known to act through a common set of G protein-coupled receptors (GPCRs), namely VPAC1 and VPAC2. researchgate.net While the primary signaling cascade for these receptors involves the adenylyl cyclase (AC)-cAMP pathway, evidence indicates they can also couple to other effector systems, including the phospholipase D (PLD)-phosphatidic acid (PA) signaling pathway. researchgate.netnih.gov

Activation of VPAC1 and VPAC2 receptors can stimulate PLD, an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA). mdpi.com This activation is often mediated through the ADP-ribosylation factor (ARF). mdpi.comulb.ac.be The physiological importance of this pathway in the context of the broader PACAP/VIP peptide family has been associated with responses like the regulation of transport and endocytosis, as well as changes in cell morphology. mdpi.com

Research conducted on primary cultures of rat glial cells (astrocytes) investigated the specific effects of PHI, VIP, and PACAP on the PLD-PA pathway. researchgate.netnih.gov In this model, all three peptides strongly stimulated cAMP production, confirming the activation of the AC pathway. researchgate.netnih.gov However, when assessing PLD activity, only PACAP and VIP at concentrations of 0.1-5 µM were found to cause a significant stimulation. researchgate.netnih.gov The study concluded that while rat cerebral cortex-derived astrocytes possess receptors responsive to PHI, these receptors are linked to AC-cAMP, PLC-IP3/DAG, and PLD-PA signaling systems, though the direct stimulation of PLD by PHI was not as pronounced as that by VIP or PACAP in this specific cell type. researchgate.netnih.gov

| Peptide | Concentration Range Tested | Effect on PLD Activity in Rat Glial Cells | Reference |

|---|---|---|---|

| This compound (PHI) | 0.001–5000 nM | No significant stimulation | researchgate.netnih.gov |

| Vasoactive Intestinal Peptide (VIP) | 0.001–5000 nM | Significant stimulation at 0.1–5 µM | researchgate.netnih.gov |

| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) | 0.001–5000 nM | Significant stimulation at 0.1–5 µM | researchgate.netnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

The mitogen-activated protein kinase (MAPK) cascade, which includes key signaling molecules like the extracellular signal-regulated kinases (ERK), is a crucial pathway regulating cellular growth, differentiation, and apoptosis. mdpi.com this compound (PHI) has been shown to modulate this pathway, exerting significant biological effects. lktlabs.com

A notable example of PHI's role in MAPK regulation is its effect on neuroblastoma cell proliferation. nih.gov Studies on the mouse neuroblastoma cell line Neuro2a revealed that PHI inhibits cell proliferation at concentrations as low as 10⁻¹³ M. nih.gov This inhibitory action was demonstrated to be mediated by corresponding changes in the activity of the MAPK pathway, specifically involving ERK1/2. nih.gov Importantly, this effect was found to be independent of the protein kinase A (PKA) or protein kinase C (PKC) signaling pathways. nih.gov This finding points to a novel, VIP-independent action of PHI that is directly coupled to MAP kinase signaling. lktlabs.comnih.gov

In contrast, the inhibitory effects of VIP and the high-dose inhibitory action of PACAP on the same neuroblastoma cells were blocked by PKA antagonists, indicating a different signaling mechanism for these related peptides in mediating growth inhibition. nih.gov The stimulatory effect of PACAP at subnanomolar doses was also mediated through the MAP kinase pathway. nih.gov These findings highlight that PHI, VIP, and PACAP can differentially couple to distinct signaling pathways to regulate cell proliferation. nih.gov

| Peptide | Effect on Neuro2a Cell Proliferation | Mediating Signaling Pathway | Reference |

|---|---|---|---|

| This compound (PHI) | Inhibition | MAP Kinase (ERK1/2) | nih.gov |

| Vasoactive Intestinal Peptide (VIP) | Inhibition | Protein Kinase A (PKA) | nih.gov |

| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) | Stimulation (subnanomolar doses) | MAP Kinase (ERK1/2) | nih.gov |

| Inhibition (higher doses) | Protein Kinase A (PKA) |

Modulation of Intracellular Calcium Dynamics

The receptors through which this compound (PHI) acts, primarily the VPAC1 and VPAC2 receptors, are known to be coupled to multiple signal transduction pathways, including those that modulate intracellular calcium ([Ca²⁺]i) levels. nih.govcapes.gov.brresearchgate.net Activation of these seven-transmembrane G-protein-linked receptors can lead to phospholipase C (PLC) activation, which in turn triggers the release of calcium from intracellular stores. nih.govcapes.gov.br

Specifically, the activation of VPAC1 receptors has been associated with an increase in the intracellular concentration of calcium ions. if-pan.krakow.pl While the direct and isolated effect of PHI on [Ca²⁺]i has been studied less extensively than its effect on cAMP, its binding to these calcium-mobilizing receptors is an established mechanism. researchgate.net For instance, in studies of neuroblastoma cells, peptides of the VIP/PACAP family, including PHI, are recognized to act via receptors coupled to intracellular Ca²⁺ release. nih.govcapes.gov.br

Physiological Systems and Functional Roles of Endogenous Peptide Histidine Isoleucine

Central Nervous System Physiology

Within the central nervous system (CNS), PHI functions as a neurotransmitter and neuromodulator, playing a significant role in various physiological processes. researchgate.netif-pan.krakow.plsigmaaldrich.com Its presence has been identified in numerous brain regions, including the hypothalamus, amygdala, and retina, where it often colocalizes with other neuropeptides derived from the same precursor. physiology.orgnih.gov

Neurotransmitter and Neuromodulator Actions

PHI, along with its related peptides VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), acts as a neuroregulator, neurotransmitter, and neurotrophic factor within the CNS. researchgate.netif-pan.krakow.pl These peptides exert their effects by binding to specific G protein-coupled receptors, namely PAC1, VPAC1, and VPAC2. researchgate.net While PACAP binds with high affinity to PAC1 receptors, both VIP and PACAP bind with high affinity to VPAC receptors, whereas PHI binds with lower affinity. researchgate.net The primary signaling pathway for these receptors involves the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Regulation of Consummatory Behavior and Anorexigenic Effects

PHI has been demonstrated to have an inhibitory influence on food intake in rats. physiology.org PHI-containing neurons are found in several brain regions involved in the regulation of consummatory behavior, such as the hypothalamic paraventricular nucleus (PVN), supraoptic nucleus (SON), arcuate nucleus (ARC), and the central nucleus of the amygdala (CeA). physiology.org

Research has shown that administration of PHI can decrease food consumption. physiology.orgphysiology.org The anorexigenic (appetite-suppressing) effect of PHI varies depending on the site of administration. Intracerebroventricular (ICV) infusion of PHI produces the most potent reduction in food intake. physiology.org Direct injection into the PVN or CeA also results in decreased feeding. physiology.org

Table 1: Effect of Peptide Histidine Isoleucine (PHI) on Food Intake in Rats

| Injection Site | Effect on Food Consumption |

|---|---|

| Intracerebroventricular (ICV) | Potent decrease in food intake physiology.org |

| Paraventricular Nucleus (PVN) | Decrease in food intake physiology.org |

| Central Nucleus of the Amygdala (CeA) | Decrease in food intake physiology.org |

Hypothalamic-Pituitary Axis Modulation

PHI plays a modulatory role in the hypothalamic-pituitary axis, influencing the secretion of several pituitary hormones. physiology.orgnih.gov

PHI is a potent stimulator of prolactin (PRL) release. oup.comnih.govnih.govnih.govkarger.com Both in vivo and in vitro studies have demonstrated that PHI can induce a significant, dose-dependent increase in plasma prolactin levels. nih.govnih.gov This effect is comparable to that of VIP and Thyrotropin-Releasing Hormone (TRH). nih.gov The presence of PHI in the hypothalamus and its ability to stimulate prolactin release suggest that it may function as a physiological prolactin-releasing factor. karger.com In humans, its counterpart, PHM, is also considered a potential physiological prolactin-releasing hormone. oup.comnih.gov Furthermore, immunoneutralization of endogenous PHI has been shown to attenuate stress-induced prolactin secretion in rats, further supporting its role in prolactin regulation. karger.com

PHI, along with VIP, can stimulate the synthesis of melatonin (B1676174) in the pineal gland. physiology.orgoup.comnih.gov This effect is mediated by an increase in the activity of serotonin (B10506) N-acetyltransferase (NAT), a key enzyme in the melatonin synthesis pathway. nih.gov Studies on cultured rat pineal glands have shown that PHI increases NAT activity and melatonin production. nih.gov In chick pineal cell cultures, PHI also stimulated melatonin release. oup.com

The anorexigenic effects of PHI are, at least in part, mediated by the activation of oxytocin (B344502) and vasopressin systems within the hypothalamus. physiology.org Both oxytocin and vasopressin are known to promote the termination of feeding. physiology.org

Research has shown that administration of PHI increases the percentage of Fos-positive oxytocin neurons in the PVN, regardless of the injection route (ICV, PVN, or CeA). physiology.org Activation of vasopressin cells was observed following both PVN and ICV infusions of PHI. physiology.org Furthermore, immunocytochemical studies in canines have demonstrated that PHI-like immunoreactivity colocalizes with vasopressin-like immunoreactivity in the magnocellular neurons of the supraoptic and paraventricular nuclei, which project to the neurohypophysis. nih.gov This anatomical colocalization provides a basis for the functional interaction between PHI and the vasopressin system. nih.gov

Table 2: Activation of Oxytocin and Vasopressin Neurons by this compound (PHI)

| Neuropeptide System | Effect of PHI Administration |

|---|---|

| Oxytocin | Increased activation of neurons in the PVN physiology.org |

| Vasopressin | Increased activation of cells with PVN and ICV infusion physiology.org |

Activation of Oxytocin and Vasopressin Systems

Circadian Rhythmicity Control within the Suprachiasmatic Nucleus

PHI is a key neuropeptide within the suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's primary circadian clock. nih.govwikipedia.org Neurons containing PHI are primarily located in the ventrolateral region of the SCN. wikipedia.org These neurons are integral to synchronizing the body's rhythms with the external light-dark cycle. jneurosci.orggrantome.com

The expression of the messenger RNA (mRNA) that codes for PHI and the related Vasoactive Intestinal Peptide (VIP) exhibits a day-night variation within the SCN, indicating its active role in circadian processes. nih.gov PHI is often co-localized and co-released with other neuropeptides, such as VIP and Gastrin-Releasing Peptide (GRP). jneurosci.org Studies have shown that the combined administration of these three peptides into the SCN mimics the phase-delaying effects of light on circadian rhythms, an effect significantly greater than when any of the peptides are administered alone or in pairs. jneurosci.org This suggests a synergistic interaction among these peptides is crucial for circadian regulation. jneurosci.org

Further evidence for PHI's critical role comes from studies on mice lacking both VIP and PHI genes. These animals exhibit significant disruptions in their circadian system, including a shortened free-running period and a loss of precision in their locomotor activity rhythms when kept in constant darkness. physiology.org This confirms that PHI is critically involved in both the generation of circadian oscillations and the normal synchronization of these rhythms to light. physiology.org

Modulation of Thalamic Neuronal Excitability and Rhythmic Activities

In the thalamus, PHI functions as a significant neuromodulator, altering the excitability of neurons and influencing rhythmic brain activities. nih.govnih.gov Research using intracellular recording techniques has found that PHI selectively depolarizes thalamic relay neurons. nih.govnih.gov This excitatory action is achieved through the enhancement of the hyperpolarization-activated mixed cation current, known as Ih. nih.govnih.gov

By depolarizing these neurons, PHI strongly attenuates the slow, intrinsic rhythmic activities that are generated within the thalamus. nih.govnih.gov Interestingly, in this specific brain region, PHI has been found to be more potent than its structurally similar counterpart, VIP, in producing these excitatory effects. nih.govnih.gov The actions of PHI in the thalamus are mediated by the VPAC2 receptor, a type of VIP receptor, rather than a distinct PHI-specific receptor in mammals. nih.govnih.gov This modulation of thalamic excitability likely influences the transfer of information through thalamocortical circuits. nih.gov

Contribution to Neuroprotection and Neuronal Survival

PHI, along with the structurally related peptides PACAP and VIP, is recognized for its potential role in neuroprotection and promoting neuronal survival. if-pan.krakow.plresearchgate.net While the neuroprotective capacity of PHI has not been as extensively investigated as that of VIP and PACAP, evidence suggests it may possess similar properties. if-pan.krakow.plresearchgate.net These peptides are known to act as neurotrophic factors in the central nervous system. researchgate.net

The neuroprotective mechanisms of this peptide family are thought to involve the activation of several intracellular signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway and the MAP kinase pathway, as well as the inhibition of caspase-3, an enzyme involved in programmed cell death. if-pan.krakow.plresearchgate.net Given that PHI is derived from the same precursor as VIP, which has well-documented neurotrophic and survival-promoting effects on neurons, it is plausible that PHI contributes to these protective functions. researchgate.netnih.gov This potential suggests that PHI could be a factor in protecting against neuronal cell death in various neurodegenerative conditions. researchgate.net

Gastrointestinal System Physiology

Regulation of Water and Electrolyte Transport in the Jejunum

PHI plays a significant role in the neurohumoral regulation of fluid and electrolyte balance in the human small intestine. nih.govnih.gov It is distributed in intramural neurons throughout the intestinal tract. nih.govwikipedia.org Studies using an intestinal perfusion technique in the human jejunum have demonstrated that intravenous administration of PHI markedly alters transport processes. nih.govnih.gov

Specifically, PHI was found to cause a significant inhibition of the net absorption of water, sodium, potassium, and bicarbonate. nih.gov Concurrently, it induced a net secretion of chloride ions into the intestinal lumen. nih.gov These effects were fully reversible after the infusion of PHI was stopped. nih.gov These findings indicate that endogenous PHI is a physiological regulator of water and electrolyte transport, acting as a secretagogue. nih.govclinicalgate.com

Table 1: Effect of this compound on Jejunal Transport

| Substance | Effect of PHI Infusion | Source(s) |

|---|---|---|

| Water | Inhibition of net absorption | nih.gov |

| Sodium | Inhibition of net absorption | nih.gov |

| Potassium | Inhibition of net absorption | nih.gov |

| Chloride | Inducement of net secretion | nih.gov |

Modulation of Gastrointestinal Motility (e.g., Gastric, Lower Esophageal Sphincter)

PHI is involved in controlling the motor activity of the gastrointestinal tract, particularly the stomach and the lower esophageal sphincter (LES). wikipedia.orgnih.gov It is considered a candidate for a non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmitter. nih.govphysiology.org

In the LES, both PHI and VIP cause dose-dependent relaxation of the sphincter muscle. nih.gov Studies on the cat LES showed that PHI is nearly equipotent to VIP in producing this relaxation. nih.gov Furthermore, the use of a specific PHI antiserum was found to significantly reduce the relaxation of LES muscle strips in response to electrical stimulation, suggesting that endogenous PHI is released from nerve endings and contributes to this physiological relaxation. nih.gov In the stomach, vagal nerve stimulation leads to the release of PHI, which is believed to affect gastric motility. physiology.org

Table 2: Modulation of Gastrointestinal Motility by this compound

| GI Region | Effect of PHI | Mechanism | Source(s) |

|---|---|---|---|

| Lower Esophageal Sphincter (LES) | Induces relaxation | Acts as an inhibitory neurotransmitter | nih.gov |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| Adrenocorticotropic Hormone (ACTH) |

| Bicarbonate |

| Bombesin |

| Caspase-3 |

| Chloride |

| Cholecystokinin (CCK) |

| Corticosterone (B1669441) |

| Corticotropin-Releasing Hormone (CRH) |

| Gastrin-Releasing Peptide (GRP) |

| This compound (PHI) |

| Pituitary adenylate cyclase-activating polypeptide (PACAP) |

| Potassium |

| Sodium |

Pancreatic Glucagon (B607659) Release

This compound (PHI) is recognized as a stimulator of glucagon secretion from the alpha cells of the pancreatic islets. encyclopedia.pub Research using isolated mouse pancreatic islets has demonstrated that PHI prompts a dose-dependent increase in glucagon release. encyclopedia.pub This stimulatory effect is observed at both low and high glucose concentrations, with maximum increases of over tenfold. encyclopedia.pub The mechanism underlying this action is believed to involve the activation of adenylate cyclase and a subsequent rise in intracellular cyclic AMP (cAMP), a pathway shared with its sister peptide, vasoactive intestinal polypeptide (VIP). ahajournals.org Studies on isolated, perfused dog pancreases further support PHI's role in pancreatic secretion, though it is considered less potent than secretin and VIP but more potent than glucagon itself in this regard. ahajournals.org

Table 1: Effect of this compound (PHI) on Glucagon Release from Isolated Mouse Pancreatic Islets Data derived from studies on isolated mouse pancreatic islets incubated for 30 minutes at a glucose concentration of 5.6 mmol/l.

| PHI Concentration (nmol/l) | Glucagon Release (as % of control) |

| 1 | >100% (Stimulatory) |

| 10 | Significant Increase |

| 100 | Significant Increase |

| 1000 | >1000% (Maximum Increase) |

This table illustrates the dose-dependent stimulatory effect of PHI on glucagon secretion. encyclopedia.pub

Enteric Nervous System Interactions

This compound is widely distributed throughout the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. rsna.orgdrugs.com It has been immunocytochemically localized in nerve fibers within the myenteric and submucosal plexuses of the intestine, particularly in the ileum and colon of species like the rat and pig. wikipedia.org A defining characteristic of PHI in the ENS is its co-localization with Vasoactive Intestinal Polypeptide (VIP). karger.comoup.comfrontiersin.org Immunohistochemical studies confirm that PHI and VIP immunoreactivities are present in the same ganglion cells and nerve terminals in the intestine and pancreas. karger.comum.es This co-existence is expected, as both peptides are derived from the same precursor molecule, prepro-VIP. oup.comfrontiersin.org

Functionally, PHI participates in the neurohumoral regulation of intestinal processes. It is implicated in the control of water and electrolyte transport, where it can inhibit fluid absorption and induce chloride secretion. rsna.orgcapes.gov.br Furthermore, PHI affects gastrointestinal motility and local blood flow, often exhibiting actions similar to VIP. oup.comphysiology.org The release of PHI from enteric nerves suggests it acts as a neurotransmitter or neuromodulator in controlling the physiological functions of the gut. um.esoup.com

Endocrine System Physiology Beyond Neuroendocrine Axes

Direct and Indirect Steroidogenic Effects on Adrenocortical Cells

This compound exerts direct effects on the steroid-producing cells of the adrenal cortex, though its actions differ notably from those of the closely related VIP. tandfonline.com In studies using separated rat adrenocortical cells, PHI was shown to dose-dependently stimulate the secretion of corticosterone from zona fasciculata/reticularis (ZF/ZR) cells under basal conditions. tandfonline.com However, unlike VIP, PHI does not stimulate aldosterone (B195564) secretion from zona glomerulosa (ZG) cells. tandfonline.com

A key distinction lies in their mechanism of action. Evidence suggests that VIP's steroidogenic effect is mediated through VIP and/or PACAP receptors. tandfonline.com In contrast, the steroidogenic action of PHI on corticosterone secretion appears to be mediated through the ACTH receptor pathway. This is supported by findings that the effect of PHI was prevented by a corticotropin-inhibiting peptide (ACTH7-38), whereas a VIP antagonist had no effect. tandfonline.com This indicates that PHI may act as a direct agonist on the ACTH receptor or increase the receptor's sensitivity to stimulation. tandfonline.com

Table 2: Comparative Effects of PHI and VIP on Basal Steroid Secretion from Isolated Rat Adrenocortical Cells Data based on in vitro studies of dispersed rat adrenal zona glomerulosa (ZG) and zona fasciculata/reticularis (ZF/ZR) cells.

| Peptide | Target Cells | Aldosterone (ALDO) Secretion | Corticosterone (B) Secretion | Proposed Receptor Pathway |

| PHI | ZG | No significant effect | - | ACTH Receptor |

| ZF/ZR | - | Stimulates (Dose-dependent) | ACTH Receptor | |

| VIP | ZG | Stimulates (Dose-dependent) | - | VIP/PACAP Receptor |

| ZF/ZR | - | Stimulates (More potent than PHI) | VIP/PACAP Receptor |

This table summarizes the differential direct actions of PHI and VIP on adrenal steroidogenesis, highlighting their distinct effects on aldosterone and corticosterone release and their different receptor-mediated pathways. tandfonline.com

Thyroid Hormone Secretion Stimulation

This compound is involved in the neural regulation of thyroid function. oup.com Nerve fibers displaying PHI immunoreactivity are found within the thyroid gland of several species, located around both blood vessels and thyroid follicles. oup.comoup.com These nerve fibers co-localize with VIP and are thought to originate from laryngeal ganglia rather than the sympathetic or vagal systems. oup.com

In vivo studies in mice have shown that PHI can weakly stimulate basal thyroid hormone secretion. oup.com This action appears to be a direct effect on the thyroid gland, as PHI does not influence the thyroid-stimulating hormone (TSH) response. oup.com The presence and action of PHI within the thyroid adds it to the list of regulatory peptides that may play a physiological role in modulating thyroid hormone release, independent of the primary hypothalamic-pituitary-thyroid axis. oup.com

Cardiovascular System Physiology

Effects on Heart Rate Regulation (Chronotropic Actions)

This compound has been identified as a regulator of cardiovascular function, exhibiting positive chronotropic actions, meaning it can increase heart rate. nih.gov Research has shown that PHI, along with VIP and secretin, can activate adenylate cyclase in heart membranes from various species, including humans. ahajournals.orgnih.gov This activation is a key step in the signaling cascade that can lead to changes in heart rate and contractility. nih.gov

The chronotropic effect of PHI is mediated by specific "VIP/PHI-preferring" receptors found in the heart of humans, monkeys, and dogs. nih.gov By binding to these receptors, PHI can modulate the activity of the sinoatrial node, the heart's natural pacemaker. oup.com Its ability to increase heart rate places PHI among the neuropeptides that contribute to the complex peptidergic regulation of cardiac rhythm, complementing the classical autonomic nervous system. oup.comjacc.org

Table 3: Summary of Chronotropic Actions of this compound

| System/Component | Observed Effect | Mechanism | Reference(s) |

| Heart Rate | Positive Chronotropic (Increase in rate) | Direct action on sinoatrial node | nih.gov |

| Cardiac Membranes | Adenylate Cyclase Activation | Binding to VIP/PHI-preferring receptors | ahajournals.orgnih.gov |

| Cardiac Regulation | Modulation of Cardiac Rhythm | Neurotransmitter/Neuromodulator role | oup.comjacc.org |

Modulation of Vascular Tone and Vasodilatory Responses

This compound (PHI) and its human equivalent, peptide histidine methionine (PHM), are recognized for their role in modulating vascular tone, primarily by inducing vasodilation. researchgate.net These peptides belong to the same family as Vasoactive Intestinal Peptide (VIP) and share many of its biological functions, though often with different potencies. oup.com Research indicates that PHM is generally less potent than VIP in causing a reduction in blood pressure. researchgate.net However, related peptides like peptide histidine valine have been noted for their vasodilating action, suggesting a broader role for this peptide family in the modulation of vascular tone. researchgate.net

In the cerebrovascular system, nerve fibers originating from parasympathetic ganglia contain PHI (in humans) and are involved in the regulation of blood vessel tone in the brain. physiology.org Studies on the rabbit uterus have shown that PHI is as potent and effective as VIP in increasing myometrial blood flow, demonstrating a significant vasodilatory effect in this specific vascular bed. nih.govphysiology.org The mechanism of action for the vasodilatory response to the parent peptide, VIP, can involve the activation of adenylyl cyclase and increases in nitric oxide and cyclic GMP, which may work together to produce the relaxant effect on vascular smooth muscle. oup.com

Pulmonary Artery Relaxation

PHI has a direct relaxant effect on the vascular smooth muscle of pulmonary arteries. nih.gov Studies comparing the functional effects of PHI and the structurally related VIP on isolated segments of human and bovine intrapulmonary arteries have demonstrated this activity. nih.gov While VIP causes almost complete relaxation of pre-contracted arterial segments, PHI also induces relaxation but is significantly less effective. nih.gov The relaxant response to these peptides appears to be a direct action on the vascular smooth muscle, as it is not dependent on the endothelium and is not affected by adrenergic or cholinergic blockade. nih.gov This supports the concept that PHI, along with VIP, may function as a neurotransmitter that modulates the tone of the pulmonary artery in both humans and cows. nih.gov

Table 1: Comparative Relaxant Effects of PHI and VIP on Pulmonary Arteries

| Peptide | Effect on Pulmonary Artery | Potency Comparison | Mechanism | Species Studied |

|---|---|---|---|---|

| This compound (PHI) | Causes relaxation | Significantly less effective than VIP nih.gov | Direct action on vascular smooth muscle nih.gov | Human, Bovine nih.gov |

| Vasoactive Intestinal Peptide (VIP) | Causes nearly complete relaxation | More potent than PHI nih.gov | Direct action on vascular smooth muscle nih.gov | Human, Bovine nih.gov |

Respiratory System Physiology

Distribution in the Mammalian Respiratory Tract

This compound is widely distributed throughout the mammalian respiratory tract, where it is localized within the nervous system. nih.govnih.gov Immunocytochemical studies have identified PHI-immunoreactive nerve fibers and ganglion cells in the respiratory tracts of several species, including humans, cats, guinea pigs, and rats. nih.govnih.govoup.com The distribution of PHI-containing nerve fibers is largely identical to that of VIP, and the two peptides have been found to co-exist within the same nerve fibers. nih.gov

These nerve fibers are most concentrated in the upper respiratory tract, particularly the trachea, major bronchi, and the lung hilum. oup.com They are found in several key locations:

In the subepithelial connective tissue. nih.gov

Surrounding seromucous glands. nih.govoup.com

Around blood vessels. nih.govoup.com

Within the non-vascular smooth muscle of the tracheal wall. nih.gov

In the nasal mucosa, PHI-immunoreactive fibers are associated with seromucous glands and blood vessels, although no PHI-containing ganglion cells were observed in this specific area. oup.com The parallel concentrations and distribution of PHI and VIP support the concept that they are derived from a common precursor protein. oup.com

Table 2: Distribution of PHI in the Mammalian Respiratory Tract

| Location | Associated Structures | Species | Reference |

|---|---|---|---|

| Upper Respiratory Tract (general) | Nerve fibers | Human, Cat, Guinea Pig, Rat | nih.govnih.gov |

| Trachea, Bronchi, Lung Hilum | Ganglion cells, Nerve fibers (densest distribution) | Cat, Guinea Pig, Rat | oup.com |

| Tracheal Wall | Non-vascular smooth muscle | Multiple mammalian species | nih.gov |

| Subepithelial Connective Tissue | Nerve fibers | Multiple mammalian species | nih.gov |

| Nasal Mucosa | Nerve fibers around glands and blood vessels | Cat, Guinea Pig, Rat | oup.com |

Influence on Airway Smooth Muscle Activity

PHI is an influential modulator of airway smooth muscle tone, functioning as a relaxant. nih.gov It is considered a key neurotransmitter in the non-adrenergic, non-cholinergic (NANC) inhibitory nervous system of the respiratory tract. researchgate.netphysiology.org Studies using isolated guinea pig tracheal muscle have demonstrated that pure natural porcine PHI induces a dose-dependent relaxation. nih.govoup.com This relaxant effect is not blocked by antagonists for catecholamines, histamine, or acetylcholine, indicating a distinct pathway of action. nih.gov

The human form, PHM, is considered to be equipotent to VIP as a relaxant of airway smooth muscle. ucl.ac.uk This suggests that PHI/PHM plays a significant role in bronchodilation. ucl.ac.uk The presence of PHI/PHM immunoreactive nerves supplying the smooth muscle of the airways, particularly the larger airways, further supports its function in regulating airway caliber. ucl.ac.uk The relaxant actions of PHI and VIP on airway smooth muscle can be abolished by enzymes like α-chymotrypsin and papain, confirming their peptide nature. scispace.com

Reproductive System Physiology

Inhibition of Fallopian Smooth Muscle Activity

In the female reproductive system, PHI and its human counterpart PHM exert an inhibitory influence on smooth muscle contractility. researchgate.netoup.com Research has shown that PHM, along with VIP, inhibits the spontaneous smooth muscle activity in isolated strips from the human Fallopian tube in a dose-dependent manner. researchgate.netoup.com

When administered together, PHM and VIP produce an additive inhibitory effect, and this combination shows the same efficacy as VIP acting alone. researchgate.netoup.com This finding strongly suggests that both peptides mediate their relaxant effects on fallopian smooth muscle by acting through a common receptor. researchgate.netoup.com This inhibitory action may play a physiological role in regulating the transport of gametes and the embryo through the fallopian tube.

Compound Reference Table

Roles in Gonadal Function

This compound (PHI), a 27-amino acid peptide, is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily. oup.comwikipedia.org It is encoded by the same precursor as VIP and shares significant structural homology and biological activities with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). oup.combioscientifica.com PHI and its related peptides act through G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors, which are distributed in various tissues, including the male and female reproductive systems. bioscientifica.comoup.com Within the gonads, PHI is thought to function as a local paracrine or autocrine regulator, modulating steroid hormone production and the development of gametes. animbiosci.orgfrontiersin.org

Male Gonadal Function

In the mammalian testis, the expression of VIP, and by extension PHI, has been noted primarily in nerve fibers. researchgate.net However, the receptors for these peptides (VPAC receptors) are found on the key functional cells of the testis, including Leydig cells and germ cells like spermatocytes. oup.comresearchgate.net This distribution strongly suggests a role for PHI and VIP in directly regulating testicular functions.

Research indicates that these peptides are involved in testicular steroidogenesis. Specifically, VIP has been shown to stimulate the production of testosterone (B1683101). In studies using fetal rat testes, VIP was found to significantly increase testosterone release from Leydig cells. oup.com Further evidence comes from mouse models where a genetic lack of VIP results in lower serum testosterone levels compared to wild-type counterparts. bioscientifica.com This stimulatory effect on testosterone production is crucial, as testosterone is essential for the maintenance of spermatogenesis, the process of sperm production. libretexts.orgbyjus.com By modulating testosterone levels, PHI can indirectly influence the development and maturation of sperm.

Female Gonadal Function

In the female reproductive tract, nerves containing PHI have been identified, suggesting a regulatory role within the ovaries. animbiosci.org The female reproductive cycle is governed by a complex interplay of hormones, including gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), estrogen, and progesterone. frontiersin.orglumenlearning.commdpi.com

The production of the primary female steroid hormones, estrogen and progesterone, by ovarian follicles and the subsequent corpus luteum is critical for oogenesis (egg development) and preparation of the uterus for potential pregnancy. nih.gov While direct studies on PHI's role in the ovary are less extensive, the presence of related peptides and their receptors points to a modulatory function. mdpi.com For instance, kisspeptins, another class of peptides, are known to be involved in regulating ovarian steroidogenesis and follicular development. mdpi.com Given the established role of the VIP/PHI family in steroid regulation in other tissues, it is plausible that PHI acts as a local signaling molecule within the ovary to help coordinate follicle growth and hormone secretion.

The process of oogenesis is sensitive to the hormonal milieu and to changes in the cellular environment, such as intracellular pH. biorxiv.orgresearchgate.net By influencing local hormone levels and potentially other cellular processes, PHI may contribute to the successful development and maturation of oocytes.

Interactions with the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Beyond its direct actions within the gonads, PHI may also influence reproduction by acting on the central nervous system. The entire reproductive system is controlled by the hypothalamic-pituitary-gonadal (HPG) axis, which begins with the release of GnRH from the hypothalamus. frontiersin.orgoup.com Anatomical studies have shown that VIP-containing nerve fibers are in close proximity to GnRH-producing neurons in the hypothalamus. plos.org Functional studies have demonstrated that VIP can directly excite GnRH neurons, suggesting a mechanism by which it can influence the release of LH and FSH from the pituitary, and consequently, gonadal function. plos.org Due to the close relationship and shared receptors between VIP and PHI, it is likely that PHI also participates in this upstream regulation of the reproductive axis.

Interactive Data Table: Research Findings on the Effects of VIP/PHI on Gonadal Function

| Peptide | Model System | Target Cell/Tissue | Observed Effect | Reference |

| Vasoactive Intestinal Peptide (VIP) | Fetal Rat Testis | Dispersed Leydig Cells | Stimulated testosterone production. | oup.com |

| Vasoactive Intestinal Peptide (VIP) | C57BL/6 Mice (VIP knockout) | Whole Animal (Serum) | Gene disruption led to lower serum testosterone levels. | bioscientifica.com |

| Vasoactive Intestinal Peptide (VIP) | Mouse Hypothalamus | GnRH-GFP Neurons | Directly excites GnRH neurons in the presence of estrogen. | plos.org |

| This compound (PHI) | Mammalian Female Genital Tract | Nerve Fibers | Identified in nerve fibers of the reproductive tract, including near the ovary. | animbiosci.org |

| Vasoactive Intestinal Peptide (VIP) | Mammalian Testis | Leydig Cells, Spermatocytes | Receptors (VPAC2) are localized on these cells. | researchgate.net |

Peptide Histidine Isoleucine in Pathophysiology and Disease States

Neurodegenerative Disorders

The neuroprotective potential of PHI is an area of growing interest, largely by analogy to the well-documented neuroprotective effects of its related peptides, VIP and pituitary adenylate cyclase-activating polypeptide (PACAP). researchgate.netnih.govnih.gov These peptides act as neurotransmitters, neuromodulators, and neurotrophic factors in the central nervous system. researchgate.netif-pan.krakow.pl

Protective Effects in Models of Excitotoxic Brain Lesions

Excitotoxicity, a process where excessive stimulation by excitatory amino acids like glutamate (B1630785) leads to neuronal damage, is a key pathological feature in various neurological conditions. aginganddisease.org Research indicates that PHI may offer protection against such damage.

In a model of neonatal excitotoxic brain lesions in mice, PHI demonstrated a neuroprotective function by reducing the size of white matter lesions induced by the intracerebral administration of a glutamate agonist. nih.govresearchgate.net This effect is consistent with the neuroprotective role attributed to the VIP/PACAP family of neuropeptides, which is often mediated through the VPAC2 receptor in models of glutamate-mediated excitotoxicity. researchgate.net Furthermore, studies on related peptides have shown that VIP can attenuate excitotoxic pulmonary edema and that PACAP improves cell viability after excitotoxic glutamate exposure. aginganddisease.orgnih.gov The protective mechanisms of these peptides often involve the activation of signaling pathways that prevent apoptosis and the modulation of inflammatory responses. nih.govif-pan.krakow.pl For instance, VIP has been shown to prevent activated microglia-induced neurodegeneration under inflammatory conditions. nih.gov

Potential Therapeutic Relevance in Alzheimer's and Parkinson's Disease (by analogy to related peptides)

While direct research on PHI's role in Alzheimer's and Parkinson's disease is limited, the neuroprotective properties of the structurally and functionally similar peptides VIP and PACAP suggest a potential therapeutic relevance for PHI in these neurodegenerative disorders. researchgate.netnih.gov

Alzheimer's Disease: This neurodegenerative disorder is characterized by the presence of neuritic plaques containing amyloid-beta (Aβ) peptide and neurofibrillary tangles. researchgate.net Evidence suggests that VIP expression and signaling are altered in several neurological disorders, including Alzheimer's disease. nih.gov VIP has been shown to provide neuroprotection against β-amyloid toxicity in models of Alzheimer's disease. researchgate.net It can also protect against neuronal cell death by inhibiting microglia activation, a key component of the inflammatory response in Alzheimer's. researchgate.net Given that histidine-containing peptides are excellent metal binders and can influence Aβ aggregation, and that modifications to histidine residues in the Aβ peptide can modulate its toxicity, the histidine residue in PHI may also play a role in these processes. mdpi.comnih.gov

Parkinson's Disease: This disease involves the progressive loss of dopaminergic neurons. Both VIP and PACAP have demonstrated protective effects in models of Parkinson's disease. researchgate.netif-pan.krakow.pl They have been shown to reduce brain damage and ameliorate neurological deficits. researchgate.net VIP has been found to protect against dopamine (B1211576) and 6-hydroxydopamine (6-OHDA) toxicity in neuronal cell models. researchgate.netfrontiersin.org It can also exert a direct effect by preventing neurons from oxidative stress and apoptosis. frontiersin.org Furthermore, intracerebral administration of VIP has been shown to decrease MPTP-induced neuronal loss in the basal ganglia in a mouse model of Parkinson's disease. researchgate.net By analogy, the neurotrophic and neuroprotective properties of PHI suggest it may hold therapeutic potential for Parkinson's disease. researchgate.netnih.gov

Metabolic and Endocrine Dysregulations

PHI is implicated in the regulation of various metabolic and endocrine processes, with research pointing to its potential role in appetite control, obesity, diabetes, and thyroid function.

Role in Appetite Control and Obesity Research

PHI appears to play a role in the central regulation of food intake. Studies in rats have shown that when administered intracerebroventricularly or directly into specific brain regions like the hypothalamic paraventricular nucleus (PVN) and the central nucleus of the amygdala (CeA), PHI decreases food consumption in food-deprived animals. physiology.org The anorexigenic (appetite-suppressing) effect was most potent with intracerebroventricular infusion. physiology.org These findings suggest that central nervous system mechanisms involving PHI contribute to the control of feeding behavior. physiology.org The widespread presence of PHI and its receptors in feeding-related brain areas further supports its role in appetite regulation. physiology.org The global rise in obesity has intensified research into appetite-regulating gut peptides and their potential as anti-obesity agents. nih.govmdpi.com

Implications in Diabetes Mellitus and Glucoregulatory Processes

The role of PHI in glucose homeostasis is an area of active investigation, with connections to the broader family of gut hormones that regulate blood sugar. Gut peptides like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) are known to enhance meal-stimulated insulin (B600854) secretion. nih.gov While the direct effects of PHI on insulin release are being explored, related peptides have shown significant glucoregulatory actions. For instance, inhibitors of dipeptidyl peptidase-4 (DPP-4), the enzyme that degrades GLP-1 and GIP, are used in the treatment of type 2 diabetes. frontiersin.org Interestingly, DPP-4 is also responsible for the degradation of peptide histidine methionine (the human analogue of PHI). frontiersin.org

Studies on amino acid metabolism in type 1 diabetes have revealed altered plasma levels of various amino acids, including isoleucine and histidine, which are components of PHI. endocrine-abstracts.org In one study, isoleucine and histidine levels showed a positive correlation with HbA1c, a marker of long-term blood glucose control. endocrine-abstracts.org Furthermore, intragastric administration of L-tryptophan, a large neutral amino acid that competes for transport with amino acids like histidine and isoleucine, has been shown to modestly slow gastric emptying and delay the rise of postprandial glucose in individuals with type 2 diabetes. researchgate.net These findings highlight the complex interplay between amino acid metabolism, gut hormone function, and glucose regulation, suggesting a potential modulatory role for PHI.

Thyroid Function Disorders

PHI is present in nerve fibers within the thyroid gland, where it coexists with VIP. oup.comnih.gov These nerve fibers are believed to originate from laryngeal ganglia. nih.gov Research in mice has demonstrated that PHI can weakly stimulate basal thyroid hormone secretion in vivo. oup.comnih.gov However, it did not appear to influence the thyroid-stimulating hormone (TSH) or VIP-induced secretion of thyroid hormones. nih.gov Unlike VIP, PHI was found to have no effect on calcitonin secretion in rats. oup.comnih.gov These findings suggest that PHI may play a physiological role in the regulation of thyroid hormone secretion, adding it to the list of regulatory peptides that could be involved in thyroid function and its disorders. oup.comnih.gov

Gastrointestinal Motility Disorders

Peptide histidine isoleucine (PHI) is recognized as an endogenous brain-gut peptide that plays a role in the complex regulation of the gastrointestinal (GI) tract. lktlabs.com Its effects are often considered alongside its sister peptide, vasoactive intestinal peptide (VIP), as they are derived from the same precursor protein. nih.govnih.gov Research suggests that PHI may function as an inhibitory neurotransmitter within the gut's intricate neural network. oup.com

Studies on isolated human gut muscle have indicated that PHI, along with VIP and its human analogue peptide histidine methionine (PHM), may serve as inhibitory transmitters that influence motility. oup.com This inhibitory action is particularly evident in the lower esophageal sphincter (LES). In studies involving the cat LES, both VIP and PHI induce dose-dependent relaxation. nih.gov Notably, PHI is found to be almost equipotent with VIP in this function, and the use of a specific PHI antiserum was shown to reduce LES relaxation in response to electrical stimulation, suggesting PHI is a key neurotransmitter in this process. nih.gov

Table 1: Observed Effects of this compound in the Gastrointestinal Tract

| GI Region | Observed Effect | Supporting Evidence |

|---|---|---|

| General Gut Muscle | Acts as an inhibitory neurotransmitter, potentially causing relaxation. oup.com | Studies on isolated human gut muscle strips. oup.com |

| Lower Esophageal Sphincter (LES) | Induces dose-dependent relaxation, almost equipotent with VIP. nih.gov | Antiserum against PHI reduces neurally-mediated relaxation in cat LES. nih.gov |

| Jejunum (Human) | Functions as a potent secretagogue, inducing secretion of water and electrolytes (Na+, Cl-, K+). nih.gov | Intravenous infusion studies in human volunteers. nih.gov |

| Stomach | Released upon vagal stimulation, affecting gastric motility. physiology.org | Studies involving central and peripheral vagal stimulation. physiology.org |

Interactions with Inflammatory and Immune Responses

Context within the Immunomodulatory Roles of the Vasoactive Intestinal Peptide Superfamily

This compound is structurally and functionally related to a group of peptides in the secretin/glucagon (B607659) superfamily. nih.govmdpi.com Crucially, PHI is synthesized from the same larger pro-peptide that also produces vasoactive intestinal peptide (VIP) in most mammals; in humans, the equivalent peptide is peptide histidine methionine (PHM). nih.govnih.gov This shared origin places PHI directly in the context of the well-established immunomodulatory functions of VIP.

VIP is widely recognized as a potent immunomodulatory agent, often acting to restore immune homeostasis. mdpi.comnih.gov It exerts significant anti-inflammatory effects by modulating the function of various immune cells, including lymphocytes and macrophages. nih.govresearchgate.net The biological effects of both VIP and PHI are mediated through a common set of receptors, primarily the G-protein-coupled receptors VPAC1 and VPAC2. nih.govresearchgate.net Through these shared pathways, VIP has been shown to influence cytokine production, generally promoting an anti-inflammatory profile. nih.gov Given that PHI acts on these same receptors, it is understood to share similar, albeit sometimes less potent, immunomodulatory capabilities. nih.gov The neuro-immune communication facilitated by these peptides is crucial for maintaining homeostasis, and their dysregulation is implicated in various inflammatory conditions. mdpi.com

Table 2: Comparison of this compound (PHI) and Vasoactive Intestinal Peptide (VIP)

| Feature | This compound (PHI) | Vasoactive Intestinal Peptide (VIP) |

|---|---|---|

| Origin | Synthesized from the prepro-VIP precursor. nih.govnih.gov | Synthesized from the prepro-VIP precursor. nih.govnih.gov |

| Peptide Family | Secretin/Glucagon Superfamily. nih.govmdpi.com | Secretin/Glucagon Superfamily. nih.govmdpi.com |

| Receptors | Binds to VPAC1 and VPAC2 receptors. researchgate.net | Binds to VPAC1 and VPAC2 receptors. mdpi.comresearchgate.net |

| General Immune Function | Presumed to have immunomodulatory and anti-inflammatory roles, similar to VIP. nih.govresearchgate.net | Acts as a potent anti-inflammatory and immunomodulatory agent, often promoting a type 2 cytokine response. nih.govmdpi.comnih.gov |

Indirect or Potential Contributions to Inflammatory Processes

While PHI, like VIP, is primarily viewed as an anti-inflammatory molecule, its role in pathophysiology can be complex. mdpi.com In chronic inflammatory conditions such as inflammatory bowel disease (IBD), the entire neuro-immune regulatory axis is often dysregulated. oup.comarupconsult.com Therefore, an alteration in the local levels or signaling effectiveness of PHI could contribute to the persistence of an inflammatory state by failing to provide its normal homeostatic, counter-inflammatory signals.

An indirect contribution to inflammatory and immune responses can also be considered by examining the peptide's constituent amino acids: histidine and isoleucine. clevelandclinic.org

Histidine: This essential amino acid is the direct precursor to histamine, a well-known chemical messenger that plays a pivotal role in local immune responses and allergic reactions. clevelandclinic.org A deficiency in dietary histidine has been shown to impair the immune response. cambridge.orgcambridge.org

Isoleucine: As a branched-chain amino acid (BCAA), isoleucine is fundamentally involved in the body's muscle metabolism and immune function. clevelandclinic.org It is essential for the synthesis of proteins, including those vital for immune cell function and proliferation, and helps in the production of hemoglobin. clevelandclinic.orgcambridge.org

The very building blocks of PHI are thus intrinsically linked to the machinery of the immune system. While the peptide itself acts as a signaling molecule, its components are fundamental to the metabolic processes that underpin an effective immune response.

Circadian Rhythm Disruptions

A significant body of evidence points to a critical role for this compound and vasoactive intestinal peptide in the regulation of circadian rhythms. lktlabs.com Both neuropeptides are found in high concentrations within the neurons of the suprachiasmatic nucleus (SCN), the area of the hypothalamus that functions as the master circadian clock in mammals. physiology.orgphysiology.orgnih.gov The mRNA that codes for the precursor of VIP and PHI has been shown to vary on a day-night cycle within the rat SCN, further linking its production to circadian timing. nih.gov

Definitive evidence for PHI's role comes from studies on knockout mice engineered to lack the genes for both VIP and PHI. physiology.orgphysiology.org While these VIP/PHI-deficient mice exhibited largely normal diurnal activity rhythms when exposed to a standard light-dark cycle, they displayed profound abnormalities when placed in constant darkness. physiology.org These findings suggest that while the peptides may not be essential for generating a basic day-night activity pattern, they are critical for the intrinsic function and stability of the internal clock. physiology.orgphysiology.org

The specific deficits observed in the VIP/PHI-deficient mice under constant darkness were striking and included:

A significantly shortened free-running period of the locomotor activity rhythm. physiology.org

A progressive loss of coherence and precision in circadian rhythms. physiology.org

A complete loss of rhythmicity (arrhythmia) in about a quarter of the mice after several weeks in constant darkness. physiology.org

Deficits in the circadian system's ability to synchronize to light cues. physiology.orgphysiology.org

Together, these observations strongly indicate that VIP and PHI peptides are critically involved in both the fundamental generation of circadian oscillations within the SCN and the normal synchronization of these internal rhythms to external light cues. physiology.orgphysiology.org

Table 3: Circadian Rhythm Phenotypes in Wild-Type vs. VIP/PHI-Deficient Mice

| Condition | Wild-Type Mice | VIP/PHI-Deficient Mice |

|---|---|---|

| Light-Dark Cycle | Normal diurnal activity rhythms. physiology.org | Largely indistinguishable diurnal rhythms from wild-type. physiology.orgphysiology.org |

| Constant Darkness | Stable, coherent free-running rhythm. physiology.org | Shortened free-running period, loss of coherence, potential for arrhythmicity. physiology.org |

| Response to Light | Normal synchronization (entrainment) to light cues. physiology.org | Deficits in the response of the circadian system to light. physiology.orgphysiology.org |

| Overall SCN Function | Robust and stable circadian oscillations. physiology.org | Impaired generation of oscillations and synchronization to light. physiology.orgphysiology.org |

Advanced Research Methodologies and Experimental Models in Peptide Histidine Isoleucine Studies

In Vivo Experimental Models

In vivo studies have been crucial for understanding the systemic effects of PHI in a living organism. These models allow for the examination of complex physiological and behavioral responses that cannot be fully replicated in vitro.

Rodent Models for Physiological and Behavioral Studies (e.g., Rats, Mice)

Key Research Findings from Rodent Models:

Regulation of Food Intake: Studies in rats have demonstrated that central administration of PHI, either intracerebroventricularly or directly into specific brain regions like the paraventricular nucleus (PVN) and central nucleus of the amygdala (CeA), leads to a decrease in food consumption. physiology.orgphysiology.org This suggests a role for PHI in the central regulation of feeding behavior. physiology.org

Circadian Rhythms: Research using mice deficient in both Vasoactive Intestinal Peptide (VIP) and PHI has revealed significant disruptions in circadian rhythms. nih.gov These mice exhibit altered activity patterns in constant darkness, including a shortened free-running period and a loss of coherence in locomotor activity, highlighting the critical role of these peptides in maintaining the body's internal clock. nih.gov

Prolactin Release: In vivo and in vitro studies in rats have shown that PHI can stimulate the release of prolactin from the anterior pituitary gland, suggesting it may act as a prolactin-releasing factor. researchgate.netnih.gov

Gastrointestinal Function: In rats, PHI has been shown to inhibit the basal expression of the gastrin gene and decrease carbachol-stimulated gastrin release in the antrum. nih.gov It also influences water and electrolyte transport in the small intestine. wikipedia.org

Neuroprotection: PHI has demonstrated neuroprotective effects in rat models, for instance, by up-regulating glutamate (B1630785) transport in the corpus callosum in a model of amyotrophic lateral sclerosis. lktlabs.com

| Model Organism | Area of Study | Key Findings |

|---|---|---|

| Rats | Feeding Behavior | Central administration of PHI decreases food intake. physiology.orgphysiology.org |

| Rats | Prolactin Secretion | PHI stimulates prolactin release from the pituitary. researchgate.netnih.gov |

| Rats | Gastrointestinal Function | PHI inhibits gastrin gene expression and release. nih.gov |

| Mice | Circadian Rhythms | Deficiency in VIP and PHI disrupts normal circadian activity. nih.gov |

| Rats | Neuroprotection | PHI shows potential neuroprotective effects. lktlabs.com |

Non-Mammalian Models for Receptor Identification and Functional Divergence (e.g., Goldfish, Zebrafish)

Non-mammalian models, such as goldfish and zebrafish, have been pivotal in identifying and characterizing receptors for PHI and understanding the evolutionary divergence of its function.

Key Research Findings from Non-Mammalian Models:

Receptor Identification: Studies in goldfish led to the isolation and characterization of the first potential receptor for both PHI and its related peptide, Peptide Histidine Valine (PHV). oup.comnih.gov This discovery provided the first direct evidence for a specific PHI/PHV receptor, distinct from the receptors for the structurally similar VIP. oup.comnih.gov

Functional Divergence: Research in zebrafish has helped to elucidate the mammalian secretin superfamily of hormones. nih.govbioscientifica.com By identifying specific receptors for PHI and a GHRH-like peptide in zebrafish, scientists have gained insights into the evolutionary origins and functional specialization of these signaling pathways. nih.govbioscientifica.com The zebrafish PHI receptor, when expressed in cell lines, responded to zebrafish PHI in a sensitive and dose-dependent manner. nih.govbioscientifica.com

Table 2: Receptor Binding Affinities (EC50) in Non-Mammalian Models

| Model System | Peptide | Receptor | EC50 Value |

|---|---|---|---|

| Goldfish PHI Receptor in CHO cells | Goldfish PHI | PHI Receptor | 93 ± 40 nM |

| Goldfish PHI Receptor in CHO cells | Goldfish PHV | PHI Receptor | 42.6 ± 16 nM |

| Goldfish PHI Receptor in CHO cells | Human PHI | PHI Receptor | 133 nM |

| Goldfish PHI Receptor in CHO cells | Human PHV | PHI Receptor | 43 nM |

| Zebrafish PHI Receptor in COS7 cells | Zebrafish PHI | PHI Receptor | 1.8 x 10⁻⁹ M |

Large Animal Models (e.g., Porcine, Bovine, Feline)

While less common than rodent models, large animal models have provided valuable insights into the physiological effects of PHI, particularly in systems that more closely resemble human physiology.

Key Research Findings from Large Animal Models:

Porcine Models: PHI was originally isolated from porcine upper intestinal tissue. researchgate.net Studies in pigs have demonstrated that PHI has inhibitory effects on fluid absorption in the small intestine, a function that is also observed in rats and humans. wikipedia.org

Feline and Other Models: Immunohistochemical studies in cats and other species have been used to map the distribution of PHI-immunoreactive neurons in the central nervous system, often in relation to other neuropeptides like corticotropin-releasing factor and enkephalins. nih.gov The early postnatal development of neurons containing PHI has been analyzed in the visual cortex of cats. mpg.de

Human Clinical and Physiological Studies

Human studies are essential for translating findings from animal models to clinical applications and understanding the role of PHI in human health and disease.

Key Research Findings from Human Studies:

Gastrointestinal Regulation: In humans, PHI is distributed throughout the intestinal tract within intramural neurons. nih.gov Studies using an intestinal perfusion technique in the human jejunum have shown that intravenous infusion of PHI significantly inhibits the net absorption of water and electrolytes, including sodium, potassium, and bicarbonate, and induces a net secretion of chloride. nih.gov These findings suggest that endogenous PHI plays a role in the neurohumoral regulation of water and electrolyte transport in the human gut. nih.gov

Prolactin Release: The human analogue of PHI, Peptide Histidine Methionine (PHM), has been investigated as a potential prolactin-releasing hormone in humans. oup.comnih.gov Immunoreactive PHM has been measured in human hypothalamic tissue and cerebrospinal fluid. oup.com

Cardiovascular Effects: Infusion of PHI in humans can cause flushing, tachycardia, and a reduction in diastolic blood pressure, indicating cardiovascular effects. nih.gov

In Vitro and Ex Vivo Methodologies

In vitro and ex vivo methodologies allow for controlled experiments on isolated tissues and cells, providing detailed information about the direct effects of PHI at the cellular and tissue level.

Isolated Tissue Preparations (e.g., Smooth Muscle, Endocrine Glands)

The use of isolated tissue preparations has been fundamental in characterizing the direct actions of PHI on specific organ systems.

Key Research Findings from Isolated Tissue Preparations:

Endocrine Gland Function: In vitro studies using isolated mouse pancreatic islets have shown that PHI potentiates glucose-induced insulin (B600854) secretion. researchgate.net This suggests a direct role for PHI in the regulation of pancreatic hormone release.

Smooth Muscle Activity: The effects of PHM and VIP on smooth muscle activity have been investigated in vitro using preparations from the human female genital tract. researchgate.net

Gastric Hormone Secretion: In vitro experiments with rat pyloric antrum cultures have demonstrated that PHI inhibits the basal expression of the gastrin gene and decreases carbachol-stimulated gastrin release. nih.gov Simultaneously, it can increase the release of somatostatin. nih.gov

Pituitary Hormone Release: In vitro studies using rat anterior pituitary cells have shown that both PHI and VIP stimulate the release of prolactin in a dose-dependent manner. nih.gov These studies also suggest that PHI and VIP may act through a common binding site on pituitary lactotrophs. nih.gov

Primary Cell Cultures and Cell Lines (e.g., Neuronal, Endocrine, Neuroblastoma)

The investigation of Peptide Histidine Isoleucine's (PHI) cellular effects has been significantly advanced through the use of primary cell cultures and various established cell lines. These in vitro systems allow for controlled studies of signaling pathways and cellular responses to PHI.

Primary glial cell cultures, particularly astrocytes, have been instrumental in elucidating the signaling mechanisms of PHI. nih.govresearchgate.net Studies on rat primary glial cell cultures have examined the effects of PHI on signaling systems driven by adenylyl cyclase (AC), phospholipase C (PLC), and phospholipase D (PLD). nih.govresearchgate.netresearchgate.net In cultured cortical astrocytes from a transgenic rat model of Amyotrophic Lateral Sclerosis (ALS), PHI treatment was shown to increase the transcription of the glutamate transporter GLT-1b, highlighting a potential neuroprotective role. blackwellpublishing.com Further research on this ALS model demonstrated that PHI can decrease caspase-3 activity and promote the expression and uptake activity of the glutamate transporter isoform GLT-1a in callosal astrocytes. nih.gov

Neuroblastoma cell lines have been crucial for studying PHI's effects on cell growth and its receptor interactions. In the mouse neuroblastoma cell line Neuro2a, PHI was found to inhibit cell proliferation through a MAP kinase-mediated pathway, an action independent of the Vasoactive Intestinal Peptide (VIP) receptor. lktlabs.comnih.gov Research on the human neuroblastoma cell line NB-OK-1 demonstrated that these cells produce and release peptides related to both PHI's human analogue, Peptide Histidine Methionine (PHM), and VIP. capes.gov.br

For receptor studies, non-neuronal cell lines like Chinese hamster ovary (CHO) and COS cells are frequently used due to their suitability for transfection and expression of cloned receptors. oup.comnih.govbioscientifica.com CHO-K1 cells were used for the functional expression of a cloned goldfish PHI/PHV receptor to characterize its activation by various peptides. oup.comnih.gov Similarly, COS7 cells were transfected with zebrafish PHI receptor cDNA to test its ligand sensitivity and specificity. bioscientifica.com

The following table summarizes key findings from studies using various cell cultures and cell lines to investigate PHI.

| Cell Type | Experimental Focus | Key Findings | Citations |

| Primary Rat Glial Cells (Astrocytes) | Investigation of PHI-linked signaling pathways. | PHI influences AC-, PLC-, and PLD-driven signaling systems. | nih.govresearchgate.netresearchgate.net |

| Cultured Astrocytes (hSOD1G93A rat model) | Analysis of glutamate transporter regulation. | PHI treatment selectively increases GLT-1b transcription and promotes GLT-1a expression and activity. | blackwellpublishing.comnih.gov |

| Neuro2a (Mouse Neuroblastoma) | Study of cell proliferation and signaling. | PHI inhibits proliferation via a MAP kinase pathway, independent of VIP action. | lktlabs.comnih.gov |

| NB-OK-1 (Human Neuroblastoma) | Analysis of peptide production. | Cells produce and release both VIP- and PHM-related peptides. | capes.gov.br |

| CHO-K1 Cells | Functional expression of cloned goldfish PHI/PHV receptor. | The cloned receptor is activated by PHI and PHV, confirming its identity. | oup.comnih.gov |

| COS7 Cells | Functional expression of cloned zebrafish PHI receptor. | The expressed receptor responds to zebrafish PHI in a sensitive and dose-dependent manner. | bioscientifica.com |

Electrophysiological Recording Techniques (e.g., Intracellular, Extracellular)